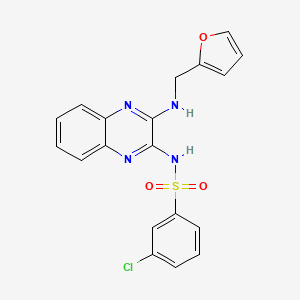

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c20-13-5-3-7-15(11-13)28(25,26)24-19-18(21-12-14-6-4-10-27-14)22-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAAERCISRCJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

3-Chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide comprises a quinoxaline core substituted at position 2 with a benzenesulfonamide group and at position 3 with a furan-2-ylmethylamino moiety. Retrosynthetically, the compound can be dissected into two key intermediates:

- 3-Chlorobenzenesulfonamide : Provides the sulfonamide functionality.

- 2,3-Dichloroquinoxaline : Serves as the scaffold for sequential substitution.

The synthesis proceeds via a two-step pathway:

Stepwise Synthesis and Optimization

Synthesis of N-(3-Chloroquinoxalin-2-yl)-3-chlorobenzenesulfonamide

Reaction Conditions

- Starting Material : 2,3-Dichloroquinoxaline (commercially available).

- Sulfonamide Coupling :

Mechanistic Insights

The reaction proceeds via deprotonation of the sulfonamide by LiOH, generating a nucleophilic sulfonamide anion that attacks position 2 of 2,3-dichloroquinoxaline. DMA enhances solubility and stabilizes intermediates through polar aprotic interactions.

Purification and Yield

Substitution with Furan-2-ylmethylamine

Reaction Conditions

- Intermediate : N-(3-Chloroquinoxalin-2-yl)-3-chlorobenzenesulfonamide.

- Amine Source : Furan-2-ylmethylamine.

- Base : 2,6-Lutidine (2,6-dimethylpyridine).

- Solvent : n-Butanol.

- Temperature : 100°C.

- Time : 4 hours.

Mechanistic Insights

Lutidine acts as a non-nucleophilic base, deprotonating the amine to enhance its nucleophilicity. The electron-deficient quinoxaline ring facilitates SNAr at position 3, displacing chlorine with furan-2-ylmethylamine.

Purification and Yield

- Workup : Column chromatography (silica gel, ethyl acetate/hexane).

- Yield : 75–80%, >95% purity (HPLC).

Critical Reaction Parameters

Analytical Characterization

Spectral Data

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The quinoxaline core and furan ring are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Substituent Effects on Pharmacokinetics

- Chlorine vs. Methyl Groups : Chlorine at the sulfonamide’s meta position (target compound) increases metabolic stability compared to para-methyl analogs, as observed in cytochrome P450 resistance studies .

- Heterocyclic Variations : Furan and benzodioxin groups in R₁ modulate π-stacking with aromatic residues in enzyme pockets, while morpholine sulfonyl in R₂ introduces hydrogen-bonding capacity .

Biological Activity

3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound recognized for its potential biological activities. This compound integrates a quinoxaline moiety, a furan group, and a sulfonamide functional group, which together contribute to its pharmacological properties. The following sections will delve into the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthetic Routes

The synthesis of 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves several key steps:

- Preparation of Intermediates : The synthesis begins with the preparation of quinoxaline and furan intermediates.

- Coupling Reactions : These intermediates are coupled under controlled conditions, often requiring specific catalysts and solvents to optimize yield.

- Purification : Techniques such as chromatography are employed to purify the final product.

The molecular formula for this compound is , with a molecular weight of approximately 318.4 g/mol .

Characterization Techniques

Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure.

- Mass Spectrometry (MS) : To determine molecular weight and purity.

The biological activity of 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is attributed to its structural features that allow it to interact with various biological targets. The compound may inhibit specific enzymes or modulate pathways involved in disease processes, particularly those related to antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide exhibit notable antimicrobial properties. In vitro studies reveal that it has moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented, showcasing its potential as an antibacterial agent .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Properties

The compound's anticancer potential is also under investigation, with preliminary studies suggesting it may interfere with cellular processes such as DNA replication and protein synthesis . The quinoxaline core is known for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of quinoxaline compounds, including 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide). Results indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential application in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers found that the compound inhibited cancer cell proliferation in vitro. The mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity that could be beneficial for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with functionalization of the quinoxaline core. Key steps include:

- Nucleophilic substitution : Introduction of the furan-2-ylmethylamine group to the quinoxaline scaffold under reflux conditions in solvents like dimethylformamide (DMF) or dichloromethane.

- Sulfonamide coupling : Reaction of the intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

- Purification : Column chromatography or recrystallization to isolate the final product. Characterization employs 1H/13C NMR for structural verification, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment (>95%) .

Q. Which structural features of this compound contribute to its biological activity?

Critical structural elements include:

- Quinoxaline core : Facilitates π-π stacking interactions with biological targets.

- Sulfonamide group : Enhances solubility and hydrogen-bonding capacity.

- Furan-2-ylmethyl substituent : Introduces steric and electronic effects that modulate binding affinity. X-ray crystallography (using SHELX programs) confirms planar geometry, which is essential for target engagement .

Q. What is the primary mechanism of action of this compound in cancer research?

The compound inhibits phosphatidylinositol 3-kinase (PI3K) , a key regulator of cell proliferation and survival. Biochemical assays (e.g., kinase inhibition assays) show IC50 values in the nanomolar range, with selectivity over related kinases (e.g., mTOR). Mechanistic studies utilize Western blotting to monitor downstream targets like AKT phosphorylation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Design of Experiments (DoE) approaches are recommended to evaluate variables:

- Temperature : Higher temperatures (80–100°C) accelerate coupling but may degrade heat-sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide formation but require strict anhydrous conditions.

- Catalyst loadings : Triethylamine (2–3 equivalents) balances reaction efficiency and byproduct formation. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal stopping points .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

Discrepancies may arise from:

- Assay conditions : Differences in ATP concentrations or incubation times (e.g., 24 vs. 48 hours).

- Cell line variability : Sensitivity of HEPG2 vs. MCF-7 cells to PI3K inhibition.

- Compound purity : Impurities >5% can skew dose-response curves. Solutions include standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., cell viability vs. target phosphorylation) .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Common issues include:

- Crystal twinning : Addressed using SHELXD for data deconvolution.

- Disorder in the furan moiety : Resolved via SHELXL refinement with anisotropic displacement parameters.

- Low-resolution data : High-intensity synchrotron radiation improves data quality. Validation tools like PLATON ensure structural accuracy .

Methodological Considerations

Q. What experimental strategies are used to evaluate synergistic effects with radiotherapy?

- Clonogenic assays : Measure cell survival post γ-irradiation (e.g., 8 kGy) with/without the compound.

- Dose-modifying factor (DMF) : Quantifies radiation sensitization (e.g., DMF = 1.5–2.0 in HEPG2 cells).

- ROS detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress enhancement .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.